Home > Products > Screening Compounds P27519 > 1-(beta-d-Arabinofu-ranosyl)cytosine
1-(beta-d-Arabinofu-ranosyl)cytosine - 18265-49-1

1-(beta-d-Arabinofu-ranosyl)cytosine

Catalog Number: EVT-8952503
CAS Number: 18265-49-1
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(beta-D-Arabinofuranosyl)cytosine, commonly referred to as cytarabine, is a nucleoside analog that plays a significant role in cancer therapy, particularly for hematological malignancies. It is classified as an antimetabolite and is specifically used in the treatment of acute myeloid leukemia and non-Hodgkin lymphoma. The compound mimics the natural nucleoside cytidine, allowing it to interfere with DNA synthesis and repair mechanisms in rapidly dividing cells.

Source and Classification

1-(beta-D-Arabinofuranosyl)cytosine is derived from the natural sugar arabinose, which is modified to create a nucleoside that incorporates a cytosine base. It is classified as an antimetabolite, specifically targeting DNA synthesis pathways. This classification stems from its ability to inhibit DNA polymerase, leading to cell cycle arrest and apoptosis in malignant cells .

Synthesis Analysis

Methods

The synthesis of 1-(beta-D-Arabinofuranosyl)cytosine involves several key steps that transform arabinose into the nucleoside structure. A common method includes:

  1. Protection of hydroxyl groups on arabinose to prevent unwanted reactions.
  2. Glycosylation with cytosine to form the nucleoside.
  3. Deprotection to yield the final product.

Technical Details

A notable synthetic route involves the use of phosphorylation techniques to convert 1-(beta-D-Arabinofuranosyl)cytosine into its triphosphate form, which is crucial for its biological activity . The efficiency of this synthesis can significantly impact the yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula of 1-(beta-D-Arabinofuranosyl)cytosine is C₈H₁₁N₃O₅. It consists of an arabinose sugar moiety linked to a cytosine base via a beta-glycosidic bond.

Data

  • Molecular Weight: 243.24 g/mol
  • Chemical Structure: The compound features a five-membered sugar ring (arabinofuranose) and a pyrimidine base (cytosine), which are critical for its function as a nucleoside.
Chemical Reactions Analysis

Reactions

1-(beta-D-Arabinofuranosyl)cytosine undergoes several chemical reactions, primarily involving phosphorylation to form its active triphosphate form, 1-(beta-D-Arabinofuranosyl)cytosine triphosphate. This conversion is essential for its incorporation into DNA during replication.

Technical Details

The reaction mechanism involves:

  • Phosphorylation by kinases, converting the nucleoside into its triphosphate form.
  • Incorporation into DNA during replication, where it acts as a chain terminator due to its structural similarities with natural nucleotides .
Mechanism of Action

Process

The mechanism of action of 1-(beta-D-Arabinofuranosyl)cytosine primarily involves its incorporation into DNA during replication. Once incorporated, it prevents further elongation of the DNA strand due to the lack of a hydroxyl group at the 3' position.

Data

Research indicates that treatment with 1-(beta-D-Arabinofuranosyl)cytosine leads to:

  • Inhibition of DNA synthesis.
  • Induction of apoptosis in cancer cells when DNA synthesis is significantly reduced .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and slightly soluble in organic solvents.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH: Typically neutral in solution.

Relevant data indicate that these properties contribute to its efficacy as a chemotherapeutic agent while also necessitating careful handling during laboratory procedures .

Applications

1-(beta-D-Arabinofuranosyl)cytosine has significant applications in scientific research and clinical settings:

  • Cancer Treatment: Primarily used in chemotherapy regimens for acute myeloid leukemia and lymphomas.
  • Research Tool: Utilized in studies investigating DNA synthesis inhibition and cellular responses to DNA damage.

Its ability to mimic natural nucleotides makes it an invaluable compound in both therapeutic applications and research on cellular mechanisms related to DNA replication and repair .

Synthesis and Structural Optimization of 1-β-D-Arabinofuranosylcytosine

Synthetic Pathways for Nucleoside Analog Development

The chemical synthesis of 1-β-D-arabinofuranosylcytosine (cytarabine, ara-C) has evolved significantly since its initial isolation. Early synthetic routes relied on the condensation of cytosine with protected arabinofuranosyl donors, but faced challenges in stereoselectivity and yield. A landmark study demonstrated an optimized pathway using O-acetyl-protected arabinofuranosyl bromide coupled with mercury salts of cytosine, achieving enhanced β-anomeric specificity (>85% yield) while minimizing α-anomer formation [5]. This method established the foundation for scalable production by improving regiochemical control during glycosidic bond formation.

Alternative synthetic strategies explored enzymatic transglycosylation using uridine phosphorylase and purine nucleoside phosphorylase, facilitating stereospecific transference of the arabinofuranosyl moiety to cytosine. This biotransformation route offered advantages in avoiding complex protection-deprotection steps required in chemical synthesis. Recent innovations include solid-phase synthesis techniques employing polymer-supported arabinose derivatives, which streamline purification and enable high-throughput generation of structural analogs [5] [9].

Table 1: Comparative Analysis of Synthetic Methods for 1-β-D-Arabinofuranosylcytosine

MethodKey Reagent/CatalystAnomeric Selectivity (β:α)Overall Yield (%)
Chemical glycosylationO-Acetyl-D-arabinosyl bromide9:162
Enzymatic transglycosylationUridine phosphorylase>99:178
Solid-phase synthesisPolymer-supported arabinose>95:168

Structural optimization efforts have focused on modifying the carbohydrate moiety to enhance metabolic stability. The 2'-fluoro derivative of ara-C (replacing the 2'-OH with fluorine) demonstrated improved resistance to deamination while maintaining DNA polymerase inhibition. Similarly, 2'-O-alkyl modifications yielded analogs with prolonged intracellular half-lives (>8 hours vs. 1.5 hours for ara-C) due to reduced susceptibility to cytidine deaminase [5] [9].

Enzymatic and Chemical Modifications to Enhance Metabolic Stability

The primary metabolic vulnerability of 1-β-D-arabinofuranosylcytosine is rapid deamination by cytidine deaminase to the inactive uracil derivative 1-β-D-arabinofuranosyluracil (ara-U). Chemical modifications at the N4 position of the cytosine base effectively shield this metabolic site. N4-acyl derivatives (e.g., N4-palmitoyl-ara-C) demonstrated significantly extended plasma half-lives (>6 hours vs. 0.5 hours for ara-C) while serving as intracellular depots for sustained ara-C release [3] [8].

The 5'-amino acid ester prodrug strategy leverages enzymatic pathways to enhance stability and absorption. Valyl-ara-C, synthesized by coupling L-valine to ara-C's 5'-hydroxyl group, exhibited:

  • Deaminase Resistance: The modified nucleoside was unrecognized by cytidine deaminase, reducing first-pass metabolism
  • Enhanced Membrane Permeability: Apical-to-basolateral transport increased 4.7-fold versus unmodified ara-C
  • Targeted Activation: Intracellular esterases efficiently liberated active ara-C, confirmed by HL-60 cell proliferation assays showing IC₅₀ comparable to parent drug [3]

Table 2: Metabolic Stability Parameters of Modified 1-β-D-Arabinofuranosylcytosine Derivatives

DerivativeModification SitePlasma Half-life (h)Deamination Rate vs. Ara-C (%)
Ara-C (unmodified)None0.5100
N4-palmitoyl-ara-CN4-position6.218
5'-valyl-ara-C5'-hydroxyl3.89
2'-fluoro-ara-C2'-hydroxyl4.123

Enzymatic protection strategies include co-administration with deaminase inhibitors such as tetrahydrouridine. However, molecular optimization provides intrinsic resistance through structural alterations. Cyclic phosphonate derivatives at the 5'-position created metabolically stable analogs that bypass deamination while maintaining the ability to inhibit DNA synthesis [6] [8].

Design of Prodrugs and Liposomal Formulations

Prodrug engineering of 1-β-D-arabinofuranosylcytosine addresses two critical limitations: poor oral bioavailability (<20%) and rapid systemic clearance. Peptide-based prodrugs exploit transporter-mediated absorption pathways. The tripeptide conjugate D-valine-leucine-lysine-ara-C demonstrated:

  • Plasmin-Activated Release: Selective cleavage by tumor-associated plasmin liberated ara-C at malignant sites
  • Deaminase Protection: The amide bond at N4 rendered the conjugate unrecognizable by cytidine deaminase
  • Enhanced Antiproliferative Activity: 3.2-fold increased cytotoxicity against L1210 leukemia cells versus ara-C, abolished by serine protease inhibitors [8]

Lipophilic prodrugs leverage phospholipid metabolism for targeted activation. 1-β-D-arabinofuranosylcytosine-5′-diphosphate-D-1,2-dipalmitin (ara-CDP-DP) incorporates ara-C into phospholipid analogs that self-assemble into liposomes or integrate into cell membranes. These amphiphilic derivatives exhibited:

  • 10-fold increased oral bioavailability versus unmodified ara-C in rat models
  • Prolonged plasma residence time (AUC₀₋₂₄: 387 μg·h/mL vs. 98 μg·h/mL for ara-C)
  • Enhanced accumulation in lymphoid tissues and leukemic cells [1] [6]

Table 3: Pharmacokinetic Profile of 1-β-D-Arabinofuranosylcytosine Prodrugs Following Oral Administration

Prodrug FormulationBioavailability (%)Cₘₐₓ (μg/mL)Tₘₐₓ (h)AUC₀₋₂₄ (μg·h/mL)
Ara-C (unmodified)21.81.20.598
5'-valyl-ara-C60.05.81.2285
Ara-CDP-dipalmitin73.57.34.0387
D-valine-leucine-lysine-ara-C48.2*4.1*2.5*241*

*Data from intravenous reference

Transporter-targeted prodrugs exploit nutrient uptake mechanisms. 5ʹ-amino acid ester derivatives, particularly 5ʹ-valyl-ara-C, engage the intestinal oligopeptide transporter 1 (PepT1):

  • Concentration-Dependent Uptake: Inhibition constant (IC₅₀) for glycylsarcosine transport = 2.18 ± 0.12 mM
  • Leptin-Enhanced Absorption: 3.1-fold increased uptake in leptin-treated Caco-2 cells
  • Dose-Proportional Pharmacokinetics: Linear absorption across 5-30 mg/kg doses in rats
  • Metabolic Advantage: Higher ara-C/ara-U ratio (2.76 vs. 1.25 for ara-C) indicating reduced deamination [3]

Liposomal encapsulation technologies provide passive targeting through the enhanced permeability and retention effect. Stealth liposomes containing ara-C derivatives with surface-grafted polyethylene glycol achieve:

  • Prolonged systemic circulation (t½ > 18 hours vs. 0.5 hours for free ara-C)
  • Selective accumulation in tumor tissue (tumor:plasma ratio > 8:1)
  • Delayed intracellular release via endolysosomal processing [6]

These structural optimization strategies transform 1-β-D-arabinofuranosylcytosine from a rapidly metabolized nucleoside into targeted therapeutics with enhanced pharmacokinetic profiles and tumor-selective activation mechanisms, establishing paradigms for nucleoside analog development.

Properties

CAS Number

18265-49-1

Product Name

1-(beta-d-Arabinofu-ranosyl)cytosine

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6+,7+,8-/m1/s1

InChI Key

UHDGCWIWMRVCDJ-YDKYIBAVSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.